ethyl 4-({[1-(furan-2-ylmethyl)-2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl]acetyl}amino)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-({2-[1-(2-furylmethyl)-2-oxo-2,3-dihydro-1H-imidazo[1,2-a][1,3]benzimidazol-3-yl]acetyl}amino)benzoate is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-({2-[1-(2-furylmethyl)-2-oxo-2,3-dihydro-1H-imidazo[1,2-a][1,3]benzimidazol-3-yl]acetyl}amino)benzoate typically involves multiple stepsThe final step involves the acylation of the benzoate moiety with the imidazo[1,2-a][1,3]benzimidazole derivative .
Industrial Production Methods
the synthesis can be scaled up using standard organic synthesis techniques, including the use of automated synthesizers and continuous flow reactors .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-({2-[1-(2-furylmethyl)-2-oxo-2,3-dihydro-1H-imidazo[1,2-a][1,3]benzimidazol-3-yl]acetyl}amino)benzoate can undergo various chemical reactions, including:
Oxidation: The furylmethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl groups in the imidazo[1,2-a][1,3]benzimidazole core can be reduced to alcohols.
Substitution: The benzoate moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve standard laboratory techniques such as reflux, stirring, and the use of inert atmospheres .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furylmethyl group can yield furylcarboxylic acid derivatives, while reduction of the carbonyl groups can produce alcohol derivatives .
Scientific Research Applications
Ethyl 4-({2-[1-(2-furylmethyl)-2-oxo-2,3-dihydro-1H-imidazo[1,2-a][1,3]benzimidazol-3-yl]acetyl}amino)benzoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of ethyl 4-({2-[1-(2-furylmethyl)-2-oxo-2,3-dihydro-1H-imidazo[1,2-a][1,3]benzimidazol-3-yl]acetyl}amino)benzoate is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Similar Compounds
- Ethyl [1-(3-{(E)-[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)-3-oxo-2-piperazinyl]acetate
- 1-Ethyl-N-(2-furylmethyl)-2-imino-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2,3-d]pyrimidine-3-carboxamide
Uniqueness
Ethyl 4-({2-[1-(2-furylmethyl)-2-oxo-2,3-dihydro-1H-imidazo[1,2-a][1,3]benzimidazol-3-yl]acetyl}amino)benzoate is unique due to its combination of functional groups and the presence of the imidazo[1,2-a][1,3]benzimidazole core. This structure imparts specific chemical and biological properties that are not found in other similar compounds .
Properties
Molecular Formula |
C25H22N4O5 |
---|---|
Molecular Weight |
458.5 g/mol |
IUPAC Name |
ethyl 4-[[2-[3-(furan-2-ylmethyl)-2-oxo-1H-imidazo[1,2-a]benzimidazol-1-yl]acetyl]amino]benzoate |
InChI |
InChI=1S/C25H22N4O5/c1-2-33-24(32)16-9-11-17(12-10-16)26-22(30)14-21-23(31)28(15-18-6-5-13-34-18)25-27-19-7-3-4-8-20(19)29(21)25/h3-13,21H,2,14-15H2,1H3,(H,26,30) |
InChI Key |
FSWBKLARHIDNQO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CC2C(=O)N(C3=NC4=CC=CC=C4N23)CC5=CC=CO5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.